molecular formula C21H21FN2O2 B2704503 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 877782-66-6

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Cat. No.: B2704503
CAS No.: 877782-66-6
M. Wt: 352.409
InChI Key: PGEABWSLDAFAIU-UHFFFAOYSA-N
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Description

The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety next to the piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Crystallography and Structural Analysis

Research has been conducted on compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, highlighting their crystal structure and molecular interactions. For instance, the study of flunarizinium picrate revealed insights into the protonation of the piperazine-supported amine and the establishment of a three-dimensional network via hydrogen bonds and C—H⋯O contacts (R. Betz et al., 2011). Similar structural analyses were performed on flunarizinium hydrogen maleate, demonstrating the arrangement of ions into chains through various intermolecular interactions (C. Kavitha et al., 2013).

Synthesis and Chemical Properties

The synthesis of related compounds, such as flunarizine and its isomers, has been explored to understand the chemical properties and potential applications of these molecules. One study describes the Fe-catalyzed synthesis of flunarizine, emphasizing the method's efficiency in producing the drug and its isomers (R. N. Shakhmaev et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and potential for photo-induced electron transfer of piperazine-substituted naphthalimides have been studied, revealing their suitability as pH probes and their fluorescence quenching mechanism (Jiaan Gan et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

The compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound’s ability to inhibit ents suggests that it can interact with and be transported by these proteins .

Result of Action

The molecular and cellular effects of the action of “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially affecting a wide range of cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents and its inhibitory effects .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEABWSLDAFAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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